{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine
Overview
Description
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine is a chemical compound with the molecular formula C12H17IN2 and a molecular weight of 316.18 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an iodophenyl group attached to the pyrrolidine ring via a methylene bridge . The presence of the iodine atom in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate iodophenyl halide reacts with a pyrrolidine derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the pyrrolidine ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine can be compared with other similar compounds, such as:
{1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanamine: This compound has a bromine atom instead of an iodine atom, which affects its reactivity and biological activity.
{1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanamine: The presence of a chlorine atom in this compound also influences its chemical and biological properties.
{1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanamine: The fluorine atom in this compound provides different electronic and steric effects compared to the iodine atom.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLYSARECBXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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